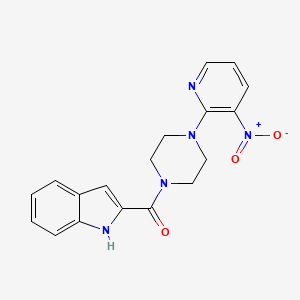
(3-Hydroxy-1-methylpiperidin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 280622: is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable tool in both medicinal and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 280622 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of NSC 280622 involves optimizing the reaction conditions to maximize efficiency and minimize costs. This often includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: NSC 280622 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: The reactions involving NSC 280622 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of NSC 280622 might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product
Scientific Research Applications
Chemistry: In the field of chemistry, NSC 280622 is used as a reagent in various synthetic processes. Its ability to undergo multiple types of reactions makes it a versatile tool for creating new compounds and studying reaction mechanisms.
Biology: NSC 280622 has applications in biological research, particularly in the study of cellular processes and molecular interactions. It can be used to probe the function of specific proteins or pathways, providing insights into the underlying mechanisms of biological systems.
Medicine: In medicine, NSC 280622 is investigated for its potential therapeutic effects. It may interact with specific molecular targets, offering possibilities for the development of new drugs or treatments for various diseases.
Industry: Industrially, NSC 280622 is utilized in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science, where it can contribute to the development of new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of NSC 280622 involves its interaction with specific molecular targets within biological systems. This interaction can modulate the activity of proteins, enzymes, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used, but common targets may include signaling proteins, receptors, and enzymes that play critical roles in cellular function.
Comparison with Similar Compounds
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 280622 but has distinct biological activities.
NSC 515776: Another compound used in medicinal chemistry, it differs in its specific molecular interactions and therapeutic potential.
Uniqueness of NSC 280622: What sets NSC 280622 apart from similar compounds is its unique combination of chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions while interacting with specific molecular targets makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
5899-21-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3-hydroxy-1-methylpiperidin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(16,10-14)12(15)11-6-3-2-4-7-11/h2-4,6-7,16H,5,8-10H2,1H3 |
InChI Key |
HRNDMRGKNJWGIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


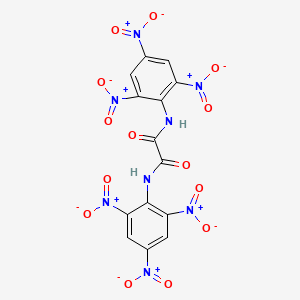
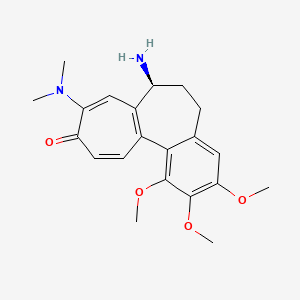

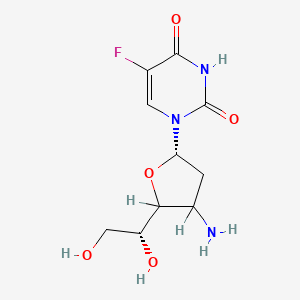
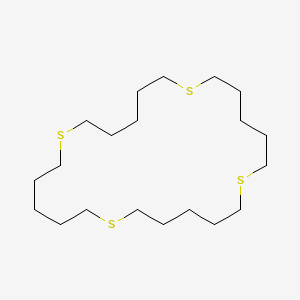
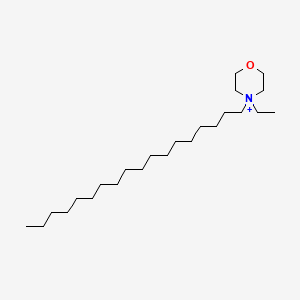
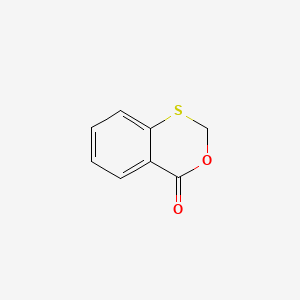
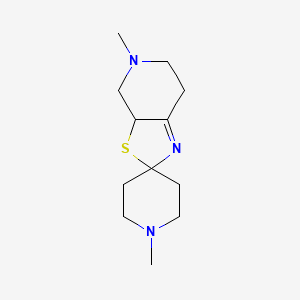
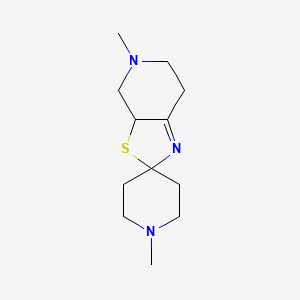
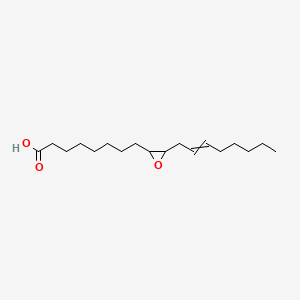
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)

